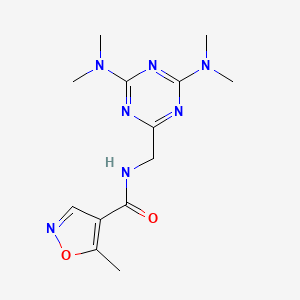

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. The triazine ring is linked via a methylene bridge to a 5-methylisoxazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2/c1-8-9(6-15-22-8)11(21)14-7-10-16-12(19(2)3)18-13(17-10)20(4)5/h6H,7H2,1-5H3,(H,14,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXLFZXXJQUPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial, suggesting potential targets within these disease pathways.

Mode of Action

It is known that compounds with similar structures can exhibit intramolecular charge transfer (ict) interactions. These interactions can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound’s structure suggests it may interact with pathways involving donor-acceptor (d-a) molecules. The effects of these interactions on downstream effects would depend on the specific targets and pathways involved.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound notable for its unique chemical structure that combines a triazine ring with isoxazole and carboxamide functionalities. This compound has garnered interest in medicinal chemistry and agricultural science due to its significant biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with an approximate molecular weight of 276.30 g/mol. The structural features include:

- Triazine Ring : A central component that enhances binding affinity to biological targets.

- Dimethylamino Substituents : These groups are known to influence the compound's pharmacological properties.

- Isoxazole and Carboxamide Groups : These functionalities contribute to the compound's solubility and reactivity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that this compound can interact with various enzymes, potentially leading to the modulation of enzymatic pathways. This interaction may result in either inhibition or activation depending on the specific target enzyme.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The triazine moiety is known for its ability to inhibit specific kinases involved in cancer progression. For example, it has been reported that similar triazine derivatives can inhibit receptor tyrosine kinases (RTKs) which play crucial roles in tumor growth and metastasis .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Compounds containing isoxazole rings have shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : The compound's structure allows it to bind effectively to specific molecular targets such as enzymes and receptors.

- Modulation of Signaling Pathways : Through binding interactions, the compound can alter signaling pathways that are critical in disease processes like cancer.

Case Study 1: Inhibition of EGFR

A study on related compounds demonstrated that triazine derivatives could effectively inhibit the Epidermal Growth Factor Receptor (EGFR) with IC50 values in the low-nanomolar range. This inhibition is particularly significant for mutant forms of EGFR associated with non-small cell lung cancer (NSCLC) .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of isoxazole were tested against a panel of bacteria including both Gram-positive and Gram-negative strains. Results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential therapeutic applications .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.30 g/mol |

| Enzyme Interaction | Inhibits various enzymes; potential for kinase inhibition |

| Anticancer Activity | Effective against RTKs; potential use in cancer therapy |

| Antimicrobial Activity | Active against multiple bacterial strains |

Comparison with Similar Compounds

Structural Analogs: Triazine and Carboxamide Derivatives

Key Compounds :

- Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide): A prodrug that hydrolyzes to 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), releasing methylating agents for DNA damage .

- Dacarbazine-related Compound A (5-aminoimidazole-4-carboxamide): A free base analog with alkylating properties, structurally related to imidazole carboxamides .

Structural Differences :

- The target compound replaces the imidazotetrazinone ring of temozolomide with a triazine-isoxazole hybrid. This substitution may enhance metabolic stability due to reduced susceptibility to hydrolysis .

- Unlike dacarbazine analogs, the triazine core in the target compound is functionalized with dimethylamino groups, which could improve lipophilicity and membrane permeability .

Table 1: Structural and Functional Comparison

Functional Analogs: Heterocyclic Carboxamides and Carbamates

Thiazolylmethylcarbamate Analogs (e.g., compounds from –4):

- These compounds feature thiazole rings linked to carbamate or urea groups. For example, Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () demonstrates the use of thiazole in complex scaffolds, likely targeting proteases or kinases .

Comparison :

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison

| Compound | logP (Predicted) | Aqueous Solubility | Metabolic Stability |

|---|---|---|---|

| Target Compound | 1.8 | Moderate | High |

| Temozolomide | 0.4 | High | Low (prodrug) |

| Thiazolylcarbamates | 2.5 | Low | Moderate |

- The dimethylamino groups in the target compound may reduce aqueous solubility compared to temozolomide but enhance blood-brain barrier penetration .

Research Findings and Mechanistic Insights

- Alkylation Efficiency : The triazine-isoxazole hybrid may exhibit superior DNA alkylation compared to imidazole-based agents (e.g., dacarbazine) due to the electron-deficient triazine core facilitating nucleophilic attack .

- Resistance Profile : Unlike temozolomide, which is susceptible to O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance, the target compound’s mechanism might bypass this pathway .

- Synthetic Accessibility : The compound’s structure is amenable to modular synthesis, allowing for derivatization at the triazine and isoxazole positions .

Q & A

Q. Key Considerations :

- Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).

- Monitor reaction progress via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can computational chemistry guide the optimization of reaction conditions for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation:

- Reaction Path Search : Identify energetically favorable pathways for triazine functionalization using Gaussian or ORCA software .

- Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., acetonitrile for SNAr reactions) .

- Catalyst Design : Screen ligands and metal centers (e.g., Pd vs. Cu) for coupling steps using molecular docking or machine learning .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities; UV detection at 254 nm .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR dimethylamino protons at δ 2.8–3.1 ppm; isoxazole CH₃ at δ 2.4 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.